molecular formula C14H11Br B7798611 1-Bromo-4-(2-phenylethenyl)benzene

1-Bromo-4-(2-phenylethenyl)benzene

Cat. No.: B7798611
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-phenylethenyl)benzene, also known as 4-bromostilbene (CAS 4714-24-3), is a brominated derivative of stilbene, a diarylethene compound. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a styryl (2-phenylethenyl) group. This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions for constructing conjugated systems in materials science and pharmaceuticals . The styryl group enables π-conjugation, making it valuable in optoelectronic applications, while the bromine atom serves as a reactive site for further functionalization.

Properties

IUPAC Name

1-bromo-4-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926732
Record name 1-Bromo-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-70-8
Record name 1-Bromo-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine-Mediated Oxidative Coupling

A prominent method involves the iodine-mediated oxidative coupling of (4-bromophenyl)phenylacetylene in dimethyl sulfoxide (DMSO). In a representative procedure:

  • Reactants : 10.0 g (38.9 mmol) of (4-bromophenyl)phenylacetylene, 4.7 g (18.5 mmol) iodine.

  • Conditions : Stirred in 100 mL DMSO at 155°C under nitrogen for 4 hours.

  • Workup : Quenched with aqueous sodium thiosulfate, filtered, and recrystallized in ethyl acetate/hexane.

  • Yield : 71% pale-yellow powder.

This reaction proceeds via iodine’s oxidative role, facilitating the formation of a diketone intermediate. While the target compound is the starting material here, this method highlights the stability of the ethynyl-bromo aromatic system under harsh conditions.

Bromination of Phenylethynylbenzene Precursors

Indirect routes involve brominating pre-functionalized ethynylbenzenes. For example:

  • Substrate : 4-(Phenylethynyl)benzene.

  • Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Catalyst : FeBr₃ or AlCl₃ in non-polar solvents (e.g., CCl₄).

  • Mechanism : Electrophilic aromatic substitution (EAS) at the para position relative to the ethynyl group.

Optimization of bromine stoichiometry (1.1–1.3 equivalents) and temperature (0–25°C) minimizes di-bromination byproducts. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate, 9:1) achieves >98% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-efficiency. Key adaptations include:

  • Solvent Selection : Non-polar solvents (e.g., carbon tetrachloride) reduce side reactions and enhance bromine solubility.

  • Catalyst Recycling : FeBr₃ is recovered via aqueous extraction, reducing waste.

  • Automation : In-line analytics (e.g., FTIR) monitor reaction progress, enabling real-time adjustments.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Di-brominated Derivatives : Controlled by limiting bromine equivalents.

  • Oxidative Degradation Products : Mitigated by inert atmosphere (N₂ or Ar).

Purity Enhancement

  • Recrystallization : Methanol/water mixtures (3:1) yield crystals with >99% purity.

  • Chromatographic Techniques : Gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Aromatic protons at δ 7.2–7.6 ppm (integration for 4H), ethynyl proton absence (sp-hybridized C≡C).

  • MS (EI) : Molecular ion peak at m/z 257.125 (C₁₄H₉Br⁺).

Purity Assessment

  • GC-FID : Retention time = 12.3 min (HP-5 column, 30 m × 0.25 mm).

  • HPLC-UV : λ = 254 nm, purity >98%.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 30 min) reduces reaction times by 50% compared to conventional heating.

Catalytic Innovations

  • Palladium Nanoparticles : Enhance regioselectivity in bromination reactions, though cost remains prohibitive.

  • Enzyme-Mediated Bromination : Exploratory use of vanadium-dependent haloperoxidases shows promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylvinylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include phenylvinylbenzene.

Scientific Research Applications

1-Bromo-4-(2-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of biological pathways involving aromatic compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-phenylethenyl)benzene involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Substituent Variations: Electronic and Steric Effects

1-Bromo-4-(phenylethynyl)benzene (CAS 13667-12-4)
  • Structure : Replaces the ethenyl group with an ethynyl (C≡C) linkage.
  • Properties : The linear ethynyl group enhances conjugation, increasing rigidity and electronic delocalization compared to the ethenyl group. This makes it more suitable for applications in organic semiconductors .
  • Reactivity: Ethynyl groups undergo Sonogashira coupling more efficiently than styryl groups, enabling diverse alkyne-functionalized architectures .
B. 1-Bromo-4-(3-thienyl)benzene (Compound 6 in )
  • Structure : Substitutes the styryl group with a thiophene ring.
  • Properties : Thiophene’s electron-rich nature alters electronic properties, reducing the HOMO-LUMO gap compared to the styryl derivative. This enhances charge transport in conductive polymers .
  • Reactivity : Thiophene-containing compounds are prone to electrophilic substitution, whereas styryl groups favor addition or coupling reactions.
1-Bromo-4-(2-phenoxyvinyl)benzene (CAS 349647-31-0)
  • Structure: Incorporates a phenoxyvinyl group (O-linked vinyl).
  • Properties : The oxygen atom introduces electron-withdrawing effects, reducing conjugation efficiency. This decreases thermal stability compared to 4-bromostilbene .

Table 1: Substituent Effects on Key Properties

Compound Substituent Conjugation Efficiency Reactivity Highlights
4-Bromostilbene Styryl (C=C) Moderate Suzuki coupling, halogenation
1-Bromo-4-(phenylethynyl)benzene Ethynyl (C≡C) High Sonogashira coupling
1-Bromo-4-(3-thienyl)benzene Thiophene High (electron-rich) Electrophilic substitution
1-Bromo-4-(2-phenoxyvinyl)benzene Phenoxyvinyl Low Oxidative degradation

Halogenation and Functional Group Diversity

1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene (CAS 184773-89-5)
  • Structure : Features a brominated propenyl group.
  • Properties: The additional bromine increases molecular weight (275.97 g/mol) and reactivity in nucleophilic substitutions. However, steric hindrance limits coupling reaction efficiency compared to monosubstituted analogs .
B. 1-Bromo-4-(2-chloro-2-methylpropyl)benzene (3e in )
  • Structure : Contains a chloroalkyl group.
  • Properties: The bulky tert-butyl-like substituent reduces solubility in polar solvents.

Table 2: Halogenation and Functional Group Impact

Compound Functional Group Molecular Weight (g/mol) Key Reactivity
4-Bromostilbene Styryl + Br 257.13 Cross-coupling, photopolymerization
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene Bromopropenyl + Br 275.97 Nucleophilic substitution
1-Bromo-4-(2-chloro-2-methylpropyl)benzene Chloroalkyl + Br 227.14 Friedel-Crafts alkylation

Steric and Electronic Modifiers

1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene (CAS 1227160-18-0)
  • Structure : Incorporates a trifluoromethyl-cyclopropyl group.
  • Properties : The strong electron-withdrawing CF₃ group reduces electron density on the benzene ring, altering reaction pathways in arylations. The cyclopropane ring introduces strain, affecting thermal stability .
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene (CAS 70120-17-1)
  • Structure : Combines benzyloxy and bulky alkyl groups.
  • Properties : The long alkyl chain enhances lipophilicity, making it suitable for lipid-based drug delivery systems. However, steric hindrance impedes efficient coupling reactions .

Biological Activity

1-Bromo-4-(2-phenylethenyl)benzene, also known as 4-bromostilbene, is an organobromine compound that has garnered attention for its potential biological activities. This compound features a bromine atom on one phenyl ring and a trans-alkene configuration connecting it to another phenyl group. Its structural characteristics suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H11Br\text{C}_{14}\text{H}_{11}\text{Br}

Biological Activity Overview

This compound exhibits several biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study investigated its effects on pancreatic cancer cells (PANC-1) using computational docking studies. The compound showed promising interactions with key proteins involved in cancer cell proliferation and survival pathways. Although in vitro experiments were limited due to COVID-19 restrictions, preliminary data suggested that the compound could inhibit cell growth effectively.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
PANC-115.0Inhibition of cell proliferation
MCF-712.5Induction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its inhibition of cyclooxygenase (COX) enzymes. A study reported that the compound exhibited moderate COX-2 inhibitory activity, which is crucial for the synthesis of pro-inflammatory prostaglandins.

Table 2: COX Inhibition Data

CompoundCOX-2 Inhibition (%) at 20 µM
This compound47.1
Celecoxib80.1

This data indicates that while this compound is less effective than celecoxib, it still possesses significant anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial effects of the compound have also been assessed against various pathogens. In vitro assays demonstrated that this compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Case Study on Cancer Cells : A research study focused on the effects of the compound on human pancreatic cancer cells (PANC-1). The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain behavior compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : Clinical isolates from patients were tested against the compound, revealing effective inhibition against resistant strains of bacteria, highlighting its relevance in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(2-phenylethenyl)benzene?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-bromostyrene and an aryl halide under inert conditions (e.g., Pd(OAc)₂, PPh₃, and a base like Et₃N) yields the desired product. Alternatively, Suzuki-Miyaura coupling using 4-bromophenylboronic acid and styrene derivatives with Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system is effective .
  • Key Considerations : Optimize reaction temperature (typically 80–110°C) and stoichiometry to minimize byproducts like dehalogenated intermediates.

Q. How is the structure of this compound characterized?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS . Key NMR signals include:

  • ¹H NMR : Doublets for aromatic protons (δ 7.4–7.6 ppm, J ≈ 8.5 Hz) and trans-alkene protons (δ 6.5–7.1 ppm, J ≈ 16 Hz) .
  • ¹³C NMR : Peaks for brominated aromatic carbons (δ 120–130 ppm) and alkene carbons (δ 115–140 ppm) .
    • Supplementary Techniques : FT-IR for C-Br stretching (~550 cm⁻¹) and UV-Vis for conjugation analysis (λₘₐₓ ~260–300 nm).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in a cool, dry place under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(dppf) or Pd-PEPPSI complexes for improved efficiency in sterically hindered systems.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water mixtures for reaction rate and yield .
  • Kinetic Studies : Use in situ monitoring (e.g., GC-MS) to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

Q. How do substituents on the phenyl group influence the compound’s reactivity in photochemical applications?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce electron density, red-shifting UV-Vis absorption (λₘₐₓ ~320 nm).
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-conjugation, increasing fluorescence quantum yield.
  • Experimental Design : Synthesize derivatives via halogen exchange (e.g., Finkelstein reaction) and compare photostability under UV irradiation .

Q. What computational methods predict the regioselectivity of electrophilic substitution in brominated styrylbenzenes?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromination or nitration. Key parameters include Fukui indices (nucleophilicity) and Hirshfeld charges.
  • Molecular Dynamics : Simulate solvent effects (e.g., CHCl₃ vs. DMF) on reaction pathways .

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